2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide
Overview
Description
2-(4-chloro-2-nitrophenoxy)-N'-[(5-methyl-2-thienyl)methylene]acetohydrazide, commonly known as "CNPMAH," is a chemical compound that has been extensively studied for its potential applications in scientific research. CNPMAH is a hydrazide derivative that is synthesized through a multistep process involving the reaction of 4-chloro-2-nitrophenol, thioacetic acid, and 2-methylthiophene-3-carboxaldehyde.
Scientific Research Applications
CNPMAH has been extensively studied for its potential applications in scientific research. One of the primary areas of research involves its use as a fluorescent probe for the detection of metal ions. CNPMAH has been shown to selectively bind to copper ions, which can be detected through fluorescence spectroscopy. This makes CNPMAH a valuable tool for the detection and quantification of copper ions in biological samples.
Mechanism of Action
The mechanism of action of CNPMAH involves the formation of a complex with copper ions, which leads to a change in the fluorescence properties of the compound. This change in fluorescence can be used to detect and quantify the presence of copper ions in biological samples.
Biochemical and Physiological Effects:
CNPMAH has no known biochemical or physiological effects as it is primarily used as a research tool and not for therapeutic purposes.
Advantages and Limitations for Lab Experiments
One of the primary advantages of CNPMAH is its high selectivity for copper ions, which makes it a valuable tool for the detection and quantification of copper ions in biological samples. However, one of the limitations of CNPMAH is its limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research involving CNPMAH. One area of research involves the development of new fluorescent probes for the detection of other metal ions. Another area of research involves the modification of CNPMAH to improve its solubility and stability in aqueous solutions. Additionally, further studies are needed to explore the potential applications of CNPMAH in other areas of scientific research.
Properties
IUPAC Name |
2-(4-chloro-2-nitrophenoxy)-N-[(E)-(5-methylthiophen-2-yl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O4S/c1-9-2-4-11(23-9)7-16-17-14(19)8-22-13-5-3-10(15)6-12(13)18(20)21/h2-7H,8H2,1H3,(H,17,19)/b16-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTCJEMAFWJGSK-FRKPEAEDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)COC2=C(C=C(C=C2)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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